![molecular formula C25H32F3N5O8 B6295721 Ac-Gly-Ala-Lys-AMC Trifluoroacetate CAS No. 1926163-46-3](/img/structure/B6295721.png)
Ac-Gly-Ala-Lys-AMC Trifluoroacetate
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Overview
Description
“Ac-Gly-Ala-Lys-AMC Trifluoroacetate” is a control peptide for protease-coupled histone deacetylase (HDAC) assay . It is a synthetic peptide with a molecular formula of C₂₃H₃₁N₅O₆ .
Molecular Structure Analysis
The molecular formula of “Ac-Gly-Ala-Lys-AMC Trifluoroacetate” is C₂₃H₃₁N₅O₆ . The relative molecular mass is 473.53 . More detailed structural information or a visual representation of the molecule was not found in the search results.Chemical Reactions Analysis
“Ac-Gly-Ala-Lys-AMC Trifluoroacetate” is used in protease-coupled histone deacetylase (HDAC) assays . In these assays, the peptide undergoes hydrolysis and releases the fluorescent product 7-amino-4-methylcoumarin (AMC) . AMC is fluorescent under UV light and can emit a fluorescent signal .Physical And Chemical Properties Analysis
The molecular formula of “Ac-Gly-Ala-Lys-AMC Trifluoroacetate” is C₂₃H₃₁N₅O₆ . The relative molecular mass is 473.53 . The peptide is synthetic and is stored at temperatures below -15°C . No further physical or chemical properties were found in the search results.Scientific Research Applications
Protease-Coupled Histone Deacetylase (HDAC) Assay
“Ac-Gly-Ala-Lys-AMC Trifluoroacetate” is used as a control peptide for protease-coupled histone deacetylase (HDAC) assay . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.
Protein Binding Studies
This compound can be used in protein binding studies . Proteins have a myriad of functions within organisms, including catalysing metabolic reactions, DNA replication, responding to stimuli, providing structure to cells and organisms, and transporting molecules from one location to another.
Peptide Coupling
“Ac-Gly-Ala-Lys-AMC Trifluoroacetate” can be used in peptide coupling . Peptide coupling is a fundamental step in the production of peptides, and it involves the formation of a peptide bond between two amino acids.
Enzyme Studies
This compound can be used in enzyme studies . Enzymes are biological molecules that significantly speed up the rate of virtually all of the chemical reactions that take place within cells.
Biochemical and Physiological Actions
“Ac-Gly-Ala-Lys-AMC Trifluoroacetate” can be used to study its biochemical and physiological actions . This includes understanding its interactions, reactions, and pathways in the body.
Molecular Weight Determination
The molecular weight of “Ac-Gly-Ala-Lys-AMC Trifluoroacetate” is 473.53 . This information is crucial in many areas of research and development, including the synthesis of new compounds.
Mechanism of Action
Target of Action
The primary target of Ac-Gly-Ala-Lys-AMC Trifluoroacetate is the histone deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression.
Mode of Action
Ac-Gly-Ala-Lys-AMC Trifluoroacetate is used as a control peptide for protease-coupled HDAC assays . It interacts with its target HDAC by undergoing hydrolysis and releasing the fluorescent product 7-amino-4-methylcoumarin (AMC) .
Biochemical Pathways
The compound affects the biochemical pathway involving HDACs. By acting as a control peptide in HDAC assays, it helps in the determination of protease activity . The downstream effects include changes in gene expression regulated by the acetylation and deacetylation of histones.
Result of Action
The hydrolysis of Ac-Gly-Ala-Lys-AMC Trifluoroacetate releases AMC, a fluorescent product . This fluorescence can be detected under UV light, providing a signal that indicates the activity of the protease .
Action Environment
For instance, it is recommended to be stored at temperatures below -15°C .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O6.C2HF3O2/c1-13-10-21(31)34-19-11-16(7-8-17(13)19)27-23(33)18(6-4-5-9-24)28-22(32)14(2)26-20(30)12-25-15(3)29;3-2(4,5)1(6)7/h7-8,10-11,14,18H,4-6,9,12,24H2,1-3H3,(H,25,29)(H,26,30)(H,27,33)(H,28,32);(H,6,7)/t14-,18-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWXWJPVPJYVFG-DJKAKHFESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F3N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Gly-Ala-Lys-AMC Trifluoroacetate |
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